5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound classified within the dihydropyrimidine family. It possesses a thioxo group at the second position and a methylamino substituent at the fifth position of the pyrimidine ring, which contributes to its distinctive biological activities and potential applications in medicinal chemistry. The compound has garnered attention due to its structural features that enhance its interaction with various biological targets.
This compound is primarily sourced from synthetic methods in laboratory settings. It belongs to the broader category of thioxo-dihydropyrimidines, which are known for their diverse pharmacological properties. The unique combination of functional groups in 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one differentiates it from other compounds in its class, making it a subject of interest for further research and development.
The synthesis of 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through various methods, including:
The synthesis typically requires controlled conditions to ensure high yield and purity. Key reagents may include methylamine for introducing the methylamino group and sulfur sources for the thioxo functionality. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.
The molecular formula for 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is , with a molecular weight of approximately 157.22 g/mol. Its structure includes:
The compound's structural data can be represented in various formats, including:
CNC(=S)C1=NC(=O)N(C1)C
InChI=1S/C6H9N3OS/c1-7-3-4(8)5(10)6(9)11-2/h3H,1-2H3,(H,8,10)(H,9,11)
These representations facilitate computational modeling and further studies on its reactivity and interactions with biological systems .
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one participates in various chemical reactions:
These reactions are typically conducted under specific conditions (temperature, solvent choice) to optimize yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are employed to characterize reaction products and confirm structural integrity.
The mechanism of action for 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with biological targets such as enzymes or receptors. This interaction is primarily mediated by:
Studies have indicated that this compound exhibits significant biological activity, including potential anti-inflammatory and antimicrobial effects. Interaction studies reveal binding affinities that suggest its utility in drug development.
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is typically presented as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications but require specific experimental determination.
Key chemical properties include:
Relevant analyses include spectroscopic methods that provide insights into its electronic structure and reactivity profiles .
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has potential applications in several scientific fields:
The ongoing research into this compound's properties may lead to novel therapeutic agents with enhanced efficacy and specificity.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0